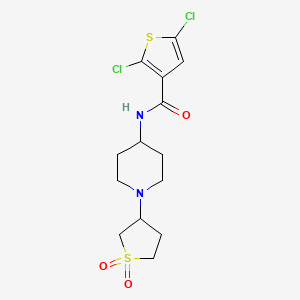

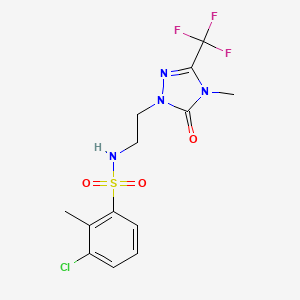

![molecular formula C8H12O2 B2445980 2-Spiro[2.3]hexan-5-ylacetic acid CAS No. 2253641-00-6](/img/structure/B2445980.png)

2-Spiro[2.3]hexan-5-ylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Spiro[2.3]hexan-5-ylacetic acid” is a chemical compound with the CAS Number: 2253641-00-6 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

There is a paper that discusses the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . The paper describes the synthesis of a bicycle compound from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety .Molecular Structure Analysis

The molecular weight of “2-Spiro[2.3]hexan-5-ylacetic acid” is 140.18 . The InChI Code is 1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) .Physical And Chemical Properties Analysis

“2-Spiro[2.3]hexan-5-ylacetic acid” is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Molecular Rearrangements

2-Spiro[2.3]hexan-5-ylacetic acid and its derivatives are used in chemical synthesis and studies of molecular rearrangements. Rosenberg et al. (2016) explored the competitive 1,2-C atom shifts in carbene spiro[3.3]hept-1-ylidene, a related compound, demonstrating its applications in understanding complex chemical reactions and rearrangements (Rosenberg, Schrievers, & Brinker, 2016).

2. Synthesis of Functionalized Compounds

Filatov et al. (2017) utilized a similar spiro compound in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating the compound's role in the synthesis of functionalized and structurally complex molecules (Filatov, Knyazev, Molchanov, et al., 2017).

3. In Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of 2-Spiro[2.3]hexan-5-ylacetic acid have been explored. Yashin et al. (2017) synthesized novel spiro[2.3]hexane amino acids, indicating potential applications in modulating GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, et al., 2017). Additionally, Bondada et al. (2004) synthesized R- and S-spiro[2.3]hexane nucleosides, a key step in creating novel compounds with potential biological significance (Bondada, Gumina, Nair, et al., 2004).

4. Materials Science and Polymer Research

In the field of materials science and polymer research, spiro compounds have found unique applications. Zhang et al. (2010) worked on novel polyimides derived from a spiro compound, demonstrating their potential in creating materials with specific optical and mechanical properties (Zhang, Li, Ma, et al., 2010).

5. Photochemistry and Solar Cell Research

In photochemistry and solar cell research, Driscoll et al. (2010) presented a study where a spiro-linked molecule was used as a secondary absorber in solid-state excitonic solar cells, highlighting the compound's role in enhancing the efficiency of solar cells (Driscoll, Fang, Humphry-Baker, et al., 2010).

Safety and Hazards

The safety information for “2-Spiro[2.3]hexan-5-ylacetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-spiro[2.3]hexan-5-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQSXDPMJUXDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Spiro[2.3]hexan-5-ylacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)